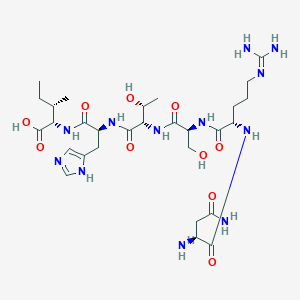
3-Phenylpropyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of 2-bromo-2-methylpropanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-phenylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 3-phenylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 3-phenylpropyl 2-hydroxy-2-methylpropanoate, 3-phenylpropyl 2-cyano-2-methylpropanoate, or 3-phenylpropyl 2-amino-2-methylpropanoate.
Reduction: The major product is 3-phenylpropyl 2-bromo-2-methylpropanol.
Hydrolysis: The products are 2-bromo-2-methylpropanoic acid and 3-phenylpropanol.
Applications De Recherche Scientifique
3-Phenylpropyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl 2-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products with potential biological or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropanoic acid: The parent compound of 3-Phenylpropyl 2-bromo-2-methylpropanoate, used in similar synthetic applications.
3-Phenylpropyl acetate: A structurally similar ester, but with an acetate group instead of a 2-bromo-2-methylpropanoate group.
3-Phenylpropyl 2-chloro-2-methylpropanoate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a 3-phenylpropyl group
Propriétés
Numéro CAS |
921928-84-9 |
|---|---|
Formule moléculaire |
C13H17BrO2 |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
3-phenylpropyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,14)12(15)16-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Clé InChI |
OVLCNWFRXKGSMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)



